1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-
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Overview
Description
1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- is a compound belonging to the class of nitroxides. Nitroxides are stable free radicals that have a wide range of applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and unique reactivity, making it a valuable tool in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. The process begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is then oxidized using reagents such as hydrogen peroxide or sodium hypochlorite in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and distillation further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and sodium bromide. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to maintain the stability of the nitroxide radical .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and hydroxylamines. These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .
Scientific Research Applications
1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- involves its ability to act as a stable free radical. It interacts with other radicals and reactive oxygen species, thereby preventing oxidative damage to biological molecules. The compound targets various molecular pathways involved in oxidative stress and inflammation, making it a valuable tool in the study of these processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and EPR spectroscopy.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with applications in organic synthesis and as a spin label.
Uniqueness
1-Piperidinyloxy,4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl- is unique due to its enhanced stability and reactivity compared to other nitroxides. The presence of the cyclopropylcarbonyl group provides additional steric hindrance, making the compound more resistant to degradation and increasing its effectiveness in various applications .
Properties
Molecular Formula |
C13H22NO3 |
---|---|
Molecular Weight |
240.32 g/mol |
InChI |
InChI=1S/C13H22NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10H,5-8H2,1-4H3 |
InChI Key |
NUJROMQKYSLEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)C2CC2)C |
Origin of Product |
United States |
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